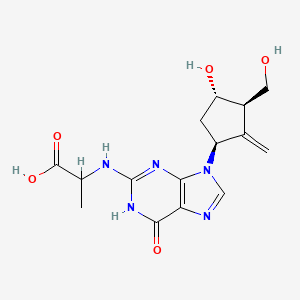
9-Bromo-betamethasone 17-Valerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-betamethasone 17-Valerate is a synthetic glucocorticoid compound with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in the treatment of various inflammatory and autoimmune conditions. The addition of a bromine atom at the 9th position and a valerate ester at the 17th position enhances its pharmacological activity and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-betamethasone 17-Valerate involves multiple steps, starting from betamethasone. The key steps include bromination at the 9th position and esterification at the 17th position. The bromination is typically carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position. The esterification involves reacting betamethasone with valeric acid or its derivatives in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
化学反应分析
Types of Reactions
9-Bromo-betamethasone 17-Valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: The bromine atom at the 9th position can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield halogenated derivatives .
科学研究应用
9-Bromo-betamethasone 17-Valerate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the formulation of topical creams and ointments for the treatment of inflammatory skin conditions.
Industry: The compound is used in the development of pharmaceutical formulations and as a quality control standard in the production of corticosteroid medications
作用机制
The mechanism of action of 9-Bromo-betamethasone 17-Valerate involves binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. The compound also stabilizes cell membranes and reduces capillary permeability, contributing to its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties but without the bromine and valerate modifications.
Dexamethasone: Another potent glucocorticoid with a different chemical structure but similar pharmacological effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions
Uniqueness
9-Bromo-betamethasone 17-Valerate is unique due to the presence of the bromine atom and valerate ester, which enhance its stability and pharmacological activity. These modifications result in a more potent and longer-lasting anti-inflammatory effect compared to its parent compound, betamethasone .
属性
分子式 |
C27H37BrO6 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC 名称 |
[(8S,9S,10S,13S,14S,16S,17R)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37BrO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21?,24-,25-,26+,27-/m0/s1 |
InChI 键 |
ZXWKBCLFZIAICV-OKQDNKMNSA-N |
手性 SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)C(=O)CO |
规范 SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


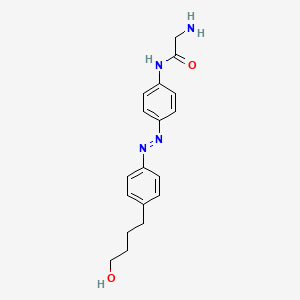
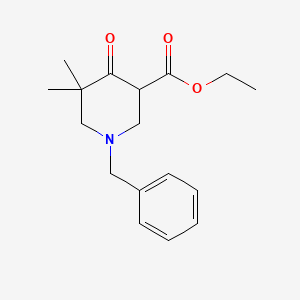

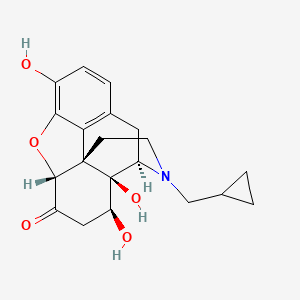
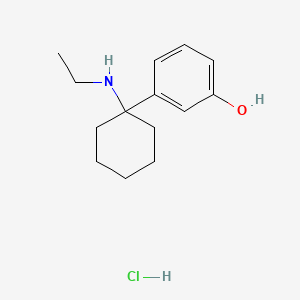

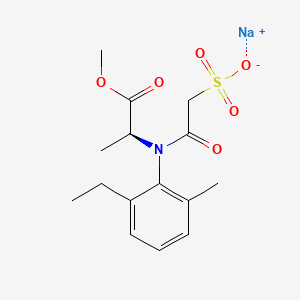
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

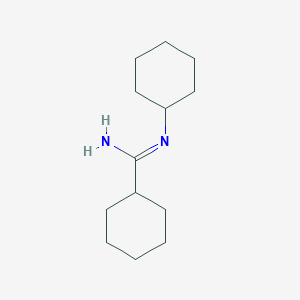
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
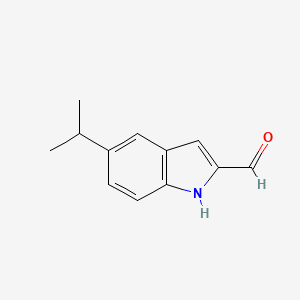
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
